Pregna-4,9(11)-diene-3,20-dione Pregna-4,9(11)-diene-3,20-dione Pregna-4,9(11)-diene-3,20-dione is a 20-oxo steroid, a C21-steroid and a 3-oxo-Delta(4) steroid. It derives from a hydride of a pregnane.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1879666
InChI: InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3/t16-,17+,18-,20-,21+/m0/s1
SMILES: CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol

Pregna-4,9(11)-diene-3,20-dione

CAS No.:

Cat. No.: VC1879666

Molecular Formula: C21H28O2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Pregna-4,9(11)-diene-3,20-dione -

Specification

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
IUPAC Name (8S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3/t16-,17+,18-,20-,21+/m0/s1
Standard InChI Key LCXMRSLFWMMCAS-WRJHFWDFSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C
SMILES CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
Canonical SMILES CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C

Introduction

Chemical Structure and Physical Properties

Pregna-4,9(11)-diene-3,20-dione is a steroid compound with a molecular formula of C₂₁H₂₈O₂, containing two ketone groups at positions 3 and 20, with double bonds at the 4 and 9(11) positions of the steroid skeleton. This configuration gives the molecule distinctive physical and chemical properties that differentiate it from related steroids.

Basic Physical Properties

The compound possesses several key physical characteristics that define its behavior in various chemical and biological systems:

PropertyValue
CAS Number17652-16-3
Molecular FormulaC₂₁H₂₈O₂
Molecular Weight312.446 g/mol
Exact Mass312.2090 Da
LogP4.6436
Polar Surface Area (PSA)34.14000

These physical properties indicate that Pregna-4,9(11)-diene-3,20-dione is a moderately lipophilic compound with limited water solubility, which is characteristic of steroid hormones and their derivatives . The relatively high LogP value suggests significant lipophilicity, making it likely to cross biological membranes and interact with lipophilic binding sites in protein receptors.

Structural Identifiers

For proper identification and database referencing, Pregna-4,9(11)-diene-3,20-dione can be represented using several standard chemical notation systems:

Identifier TypeNotation
SMILESCC(=O)[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)C3=CC[C@]12C
InChIInChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3/t16-,17+,18-,20-,21+/m0/s1
IUPAC Name(8S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Nomenclature and Synonyms

The nomenclature of Pregna-4,9(11)-diene-3,20-dione follows established conventions for steroid naming. Understanding these conventions helps in recognizing the compound's structural features and its relationship to other steroid derivatives.

Name Origins and Conventions

The name "Pregna-4,9(11)-diene-3,20-dione" provides specific structural information:

  • "Pregna" indicates the basic pregnane skeleton (21-carbon steroid)

  • "4,9(11)-diene" specifies double bonds at positions 4 and between carbons 9 and 11

  • "3,20-dione" indicates ketone (=O) groups at positions 3 and 20

Common Synonyms

SynonymUsage Context
9,11-dehydroprogesteroneCommon alternative name highlighting its relationship to progesterone
Pregna-4,9(11)-dien-3,20-dionAlternative spelling variant
Pregnadien-(4,9(11))-dion-(3,20)Alternative notation format
Δ9(11)-DehydroprogesteronEuropean nomenclature variant

These multiple designations reflect the compound's significance across different research contexts and international nomenclature systems .

Chemical Reactivity and Functional Group Analysis

The reactivity profile of Pregna-4,9(11)-diene-3,20-dione is primarily determined by its two ketone groups and two double bonds, each contributing to distinct chemical behaviors.

Key Functional Groups

Pregna-4,9(11)-diene-3,20-dione contains several reactive functional groups:

  • The 3-ketone group: Part of an α,β-unsaturated system with the C4 double bond, making it susceptible to nucleophilic addition reactions

  • The 20-ketone group: An acetyl moiety that can undergo typical carbonyl reactions

  • The C4-C5 double bond: Conjugated with the 3-ketone, creating an electrophilic site

  • The C9-C11 double bond: An isolated double bond that can undergo addition reactions

These functional groups provide multiple sites for chemical modifications and contribute to the compound's potential biological activity.

Significance of the 4,9(11)-Diene System

The presence of the 4,9(11)-diene system is particularly noteworthy as it distinguishes this compound from related steroids like progesterone. The additional double bond at the 9(11) position introduces several important structural and chemical consequences:

  • Altered ring conformation and molecular rigidity

  • Modified electron distribution throughout the steroid skeleton

  • Potential for regioselective reactions at either double bond

  • Enhanced reactivity compared to saturated analogs

These structural features likely contribute to any unique biological activities the compound may possess compared to its saturated counterparts.

Relationship to Other Steroid Compounds

Pregna-4,9(11)-diene-3,20-dione belongs to the pregnane family of steroids and has structural similarities to several biologically important compounds.

Comparison with Progesterone

When comparing Pregna-4,9(11)-diene-3,20-dione to progesterone, the key difference is the additional double bond at the 9(11) position:

FeatureProgesteronePregna-4,9(11)-diene-3,20-dione
Molecular FormulaC₂₁H₃₀O₂C₂₁H₂₈O₂
Double Bonds4-5 position only4-5 and 9-11 positions
Ring B ConformationChair-likeDistorted due to 9(11) double bond
Molecular Weight314.46 g/mol312.45 g/mol

This structural difference, while subtle, may significantly alter the compound's receptor binding properties and metabolic pathways compared to progesterone.

Position in Steroid Biochemistry

Pregna-4,9(11)-diene-3,20-dione may potentially serve as an intermediate or modified derivative in steroid biosynthetic pathways. The 9(11) unsaturation is reminiscent of certain steroid biotransformation patterns seen in both synthetic chemistry and biological systems. Similar structural motifs appear in compounds like cortisol derivatives and certain synthetic corticosteroids, suggesting potential relationships to both reproductive and adrenal steroid pathways.

ParameterRecommended Condition
Storage Temperature-20°C
Shipping TemperatureRoom Temperature (transient exposure)
Container TypeAirtight, amber glass preferred
AtmosphereInert (nitrogen or argon headspace if possible)
Light ExposureMinimize (store in dark)

These storage conditions help prevent oxidation, isomerization, or degradation of the compound, particularly at the unsaturated positions .

Stability Considerations

The compound contains two double bonds that may be susceptible to oxidation over time. The conjugated double bond system at C4-C5 is generally more stable than the isolated C9-C11 double bond, which may be more reactive toward oxidizing agents. Extended storage, even under recommended conditions, may lead to gradual formation of oxidation products, particularly at the 9(11) position.

Analytical Methods for Identification

Several analytical techniques are suitable for the identification and characterization of Pregna-4,9(11)-diene-3,20-dione.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of Pregna-4,9(11)-diene-3,20-dione, with several characteristic signals:

Proton PositionChemical Shift (ppm)Multiplicity
H-45.44-5.47doublet
H-115.33-5.55doublet
18-CH₃0.62-0.85singlet
19-CH₃1.13-1.33singlet

The characteristic signals for the olefinic protons at H-4 and H-11 provide key markers for identifying the 4,9(11)-diene system that distinguishes this compound .

Additionally, infrared (IR) spectroscopy can identify the compound through characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)
3-ketone~1670-1700
20-ketone~1700-1720
C=C stretching~1620-1640

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide effective separation and quantification methods for Pregna-4,9(11)-diene-3,20-dione. The compound's moderate lipophilicity makes it well-suited for reversed-phase HPLC analysis, typically using C18 columns with methanol/water or acetonitrile/water mobile phases.

Structural Derivatives

Structurally related compounds include hydroxylated derivatives that retain the core Pregna-4,9(11)-diene backbone but incorporate additional functional groups.

Hydroxylated Derivatives

A notable derivative is Pregna-4,9(11)-diene-3,20-dione,17-hydroxy-, which incorporates a hydroxyl group at the 17 position:

PropertyPregna-4,9(11)-diene-3,20-dionePregna-4,9(11)-diene-3,20-dione,17-hydroxy-
Molecular FormulaC₂₁H₂₈O₂C₂₁H₂₈O₃
Molecular Weight312.45 g/mol328.4 g/mol
CAS Number17652-16-3Not provided in search results
XLogP34.64 (estimated)2.1
Hydrogen Bond Donors01
Hydrogen Bond Acceptors23

The hydroxylation at C-17 significantly alters the compound's physicochemical properties, decreasing its lipophilicity (lower LogP) and increasing its hydrogen bonding capacity, which may translate to different biological activities and distribution profiles .

Complex Derivatives

More complex derivatives include triene variants such as Pregna-4,9(11),16-triene-3,20-dione, which contains an additional double bond at position 16. These compounds represent further modifications of the core structure that may be explored for specific chemical or biological properties .

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